(E)-1'-((4-methylstyryl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
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Overview
Description
(E)-1’-((4-methylstyryl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is a synthetic organic compound characterized by its unique spiro structure, which integrates a chroman and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1’-((4-methylstyryl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of the chroman and pyrrolidinone precursors.
Formation of the Spiro Compound: The key step involves the formation of the spiro linkage. This can be achieved through a cyclization reaction, often facilitated by a base or acid catalyst.
Introduction of the Styryl Group: The (E)-4-methylstyryl group is introduced via a Heck reaction, which involves the coupling of a vinyl halide with an aryl or vinyl group in the presence of a palladium catalyst.
Industrial Production Methods
While the laboratory synthesis of (E)-1’-((4-methylstyryl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is well-documented, scaling up to industrial production requires optimization of reaction conditions to ensure high yield and purity. This often involves continuous flow chemistry techniques and the use of automated reactors to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
(E)-1’-((4-methylstyryl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the styryl double bond.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Amines, thiols, and alcohols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced alkenes, and substituted sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1’-((4-methylstyryl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Preliminary studies indicate that (E)-1’-((4-methylstyryl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one may exhibit pharmacological activities such as anti-inflammatory, anticancer, and antimicrobial effects. Further research is needed to fully understand its therapeutic potential.
Industry
In the industrial sector, this compound is explored for its use in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-1’-((4-methylstyryl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one involves its interaction with specific molecular targets. The styryl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[chroman-2,3’-pyrrolidin]-4-one: Lacks the (E)-4-methylstyryl and sulfonyl groups, resulting in different chemical and biological properties.
(E)-1’-((4-methylstyryl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-ol: Similar structure but with a hydroxyl group instead of a ketone, affecting its reactivity and solubility.
(E)-1’-((4-methylstyryl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-thione: Contains a thione group, which can alter its electronic properties and reactivity.
Uniqueness
(E)-1’-((4-methylstyryl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is unique due to its combination of a spiro structure with a styryl and sulfonyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
1'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylspiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-16-6-8-17(9-7-16)10-13-27(24,25)22-12-11-21(15-22)14-19(23)18-4-2-3-5-20(18)26-21/h2-10,13H,11-12,14-15H2,1H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMIEAHNNMTXFV-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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